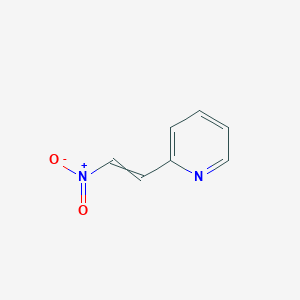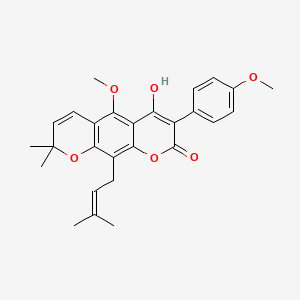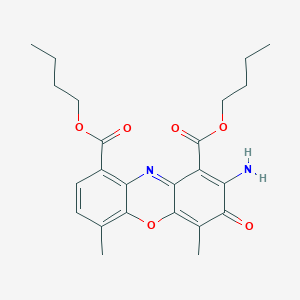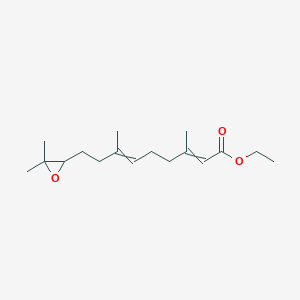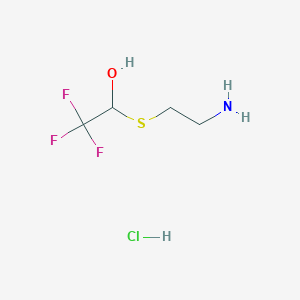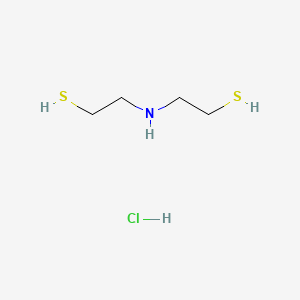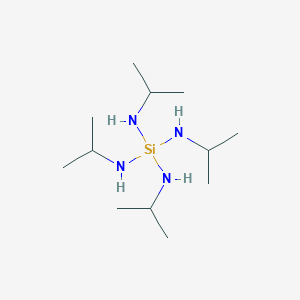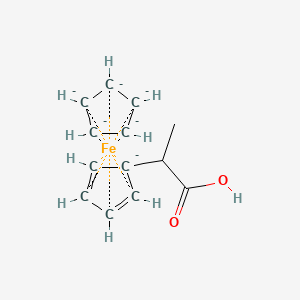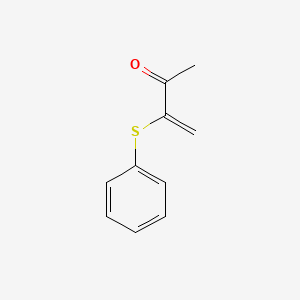
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a naphthalene ring system with a quinone moiety, a chlorine atom, and a methylnitrosoamino group
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with nitrosating agents like nitrosomethylurea under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- involves its interaction with biological molecules, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can damage cellular components, leading to antimicrobial and antifungal effects. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
類似化合物との比較
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a methylnitrosoamino group.
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)-: Contains a methylphenylamino group instead of a methylnitrosoamino group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methylnitrosoamino group enhances its potential as an antimicrobial agent compared to similar compounds.
特性
CAS番号 |
15030-46-3 |
|---|---|
分子式 |
C11H7ClN2O3 |
分子量 |
250.64 g/mol |
IUPAC名 |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C11H7ClN2O3/c1-14(13-17)9-8(12)10(15)6-4-2-3-5-7(6)11(9)16/h2-5H,1H3 |
InChIキー |
QBWWMORRKFZBAN-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



